molecular formula C17H29NO B1407224 N,N-dicyclohexyl-3-methyl-2-butenamide CAS No. 15745-13-8

N,N-dicyclohexyl-3-methyl-2-butenamide

Cat. No. B1407224
CAS RN: 15745-13-8
M. Wt: 263.4 g/mol
InChI Key: IXOWFQNNPVTQOH-UHFFFAOYSA-N
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Description

N,N-dicyclohexyl-3-methyl-2-butenamide, also known as DCMB, is a synthetic compound composed of a cyclohexyl group, a methyl group, and two butenamide groups. DCMB is a valuable compound for chemical synthesis and has been used in a variety of scientific research applications, including as a ligand for protein crystallization and as a chemical probe for studying enzyme structure and function.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

“N,N-dicyclohexyl-3-methyl-2-butenamide” serves as a precursor in the synthesis of various heterocyclic compounds. Its structure, featuring both carbonyl and cyano functional groups, allows for reactions with bidentate reagents to form diverse heterocycles . These reactions are crucial for creating compounds with potential pharmacological activities.

Biological Activity

Derivatives of “N,N-dicyclohexyl-3-methyl-2-butenamide” have been studied for their biological activities. The compound’s ability to interact with biological systems makes it a candidate for the development of new chemotherapeutic agents . Research in this area focuses on understanding the compound’s mechanism of action and therapeutic potential.

Cyanoacetylation of Amines

The compound is used in the cyanoacetylation of amines, a key step in the formation of biologically active compounds. This process involves the addition of a cyanoacetate group to an amine, which can lead to the development of novel drugs .

Catalysis

“N,N-dicyclohexyl-3-methyl-2-butenamide” can act as a catalyst in various chemical reactions. For instance, it has been used in the presence of morpholine and aluminum oxide to facilitate the synthesis of thiophene derivatives under solvent-free conditions . This application highlights the compound’s role in green chemistry initiatives.

Organic Synthesis

In organic synthesis, the compound is utilized for its reactivity towards nucleophiles and electrophiles. It can participate in condensation and substitution reactions, which are fundamental in building complex organic molecules .

Material Science

The structural versatility of “N,N-dicyclohexyl-3-methyl-2-butenamide” makes it valuable in material science. Its derivatives can be used to create novel materials with specific properties, such as enhanced durability or conductivity .

properties

IUPAC Name

N,N-dicyclohexyl-3-methylbut-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-14(2)13-17(19)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h13,15-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXOWFQNNPVTQOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N(C1CCCCC1)C2CCCCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dicyclohexyl-3-methyl-2-butenamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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